molecular formula C27H22N2O2 B11983193 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-04-0

5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11983193
CAS No.: 303060-04-0
M. Wt: 406.5 g/mol
InChI Key: UZMDSMZHXIQDKE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.

    Cyclization: The intermediate product undergoes cyclization with an appropriate aldehyde or ketone to form the oxazine ring.

    Substitution reactions: The final steps involve introducing the methoxyphenyl and naphthyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Phenolic derivatives.

    Reduction products: Simplified ring structures.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Medicinal chemistry research focuses on this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is investigated for its potential use in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-1H-pyrazole: Lacks the oxazine ring but shares the pyrazole and aromatic groups.

    2-(Naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but without the methoxyphenyl group.

Uniqueness

The uniqueness of 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its combination of the methoxyphenyl, naphthyl, and oxazine groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

303060-04-0

Molecular Formula

C27H22N2O2

Molecular Weight

406.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H22N2O2/c1-30-22-14-12-19(13-15-22)27-29-25(23-8-4-5-9-26(23)31-27)17-24(28-29)21-11-10-18-6-2-3-7-20(18)16-21/h2-16,25,27H,17H2,1H3

InChI Key

UZMDSMZHXIQDKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2

Origin of Product

United States

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